molecular formula C18H22N2O6S B8382793 (E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide

(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide

Cat. No.: B8382793
M. Wt: 394.4 g/mol
InChI Key: OLRRWEXEHIWZJV-UHFFFAOYSA-N
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Description

(E)-2,4,6-Trimethoxystyryl-N-(3-amino-4-methoxyphenyl)sulfonamide is a useful research compound. Its molecular formula is C18H22N2O6S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-amino-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide

InChI

InChI=1S/C18H22N2O6S/c1-23-13-10-17(25-3)14(18(11-13)26-4)7-8-27(21,22)20-12-5-6-16(24-2)15(19)9-12/h5-11,20H,19H2,1-4H3

InChI Key

OLRRWEXEHIWZJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,6-trimethoxystyryl-N-(4-methoxy-3-nitrophenyl)sulfonamide (7 mmol) was dissolved in ethanol (55 mL) in a round bottomed flask. Palladium catalyst (5% Pd/C, 275 mg) was added. Hydrazine hydrate (182 mmol) was then added in one porion. The resulting misture was refluxed for 5 h and the reaction prgress was monitored by TLC. When the reaction was complete, the palladium catalyst was removed by filtration and the filtrate was poured into a beaker containing ice cold water. The solution was stirred and a solid precipitate formed. The precipitated material was separated by filtration and dried in vacuum. (m.p. 143–145; yield 48%).
Name
2,4,6-trimethoxystyryl-N-(4-methoxy-3-nitrophenyl)sulfonamide
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
182 mmol
Type
reactant
Reaction Step Two
Quantity
275 mg
Type
catalyst
Reaction Step Three

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